molecular formula C20H16F3N3O2 B2830972 (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034415-37-5

(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B2830972
CAS RN: 2034415-37-5
M. Wt: 387.362
InChI Key: DPRNBGYBTNHJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that contains several functional groups, including a phenyl group, an oxadiazole ring, a pyrrolidine ring, and a trifluoromethyl group . It’s part of the 1,2,4-oxadiazole class of compounds, which have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall properties. The presence of the oxadiazole ring, phenyl groups, and trifluoromethyl group likely influence its reactivity and interactions with other molecules .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, which are part of the compound’s structure, have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . This suggests that the compound could potentially be used in the development of efficient and low-risk chemical pesticides .

Antibacterial Effects

Compounds similar to the one have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . This indicates that the compound could be used in the treatment of bacterial diseases in crops .

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . This suggests that the compound could potentially be used in the development of new anti-infective drugs .

Anti-Neuroinflammation

A series of (4- (1,2,4-oxadiazol-5-yl) phenyl)-2-aminoacetamide derivatives showed good anti-neuroinflammation in a previous study . This suggests that the compound could potentially be used in the treatment of neuroinflammatory diseases .

Anti-Cancer Evaluation

The compound could potentially be used in cancer research. While specific research on the compound “(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is not available, similar compounds have been evaluated for their anticancer properties .

Metabolic Stability

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound could potentially be used in the development of drugs with improved metabolic stability .

Future Directions

The future directions for research on this compound and related 1,2,4-oxadiazoles could include further exploration of their anti-infective properties, as well as investigation of other potential therapeutic applications . Additionally, further studies could focus on optimizing the synthesis of these compounds and exploring their mechanisms of action.

properties

IUPAC Name

[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-6-14(7-9-16)19(27)26-11-10-15(12-26)17-24-18(28-25-17)13-4-2-1-3-5-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRNBGYBTNHJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.